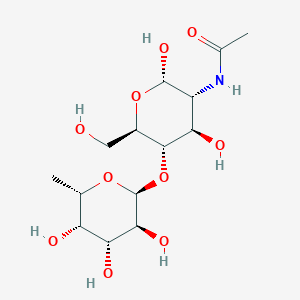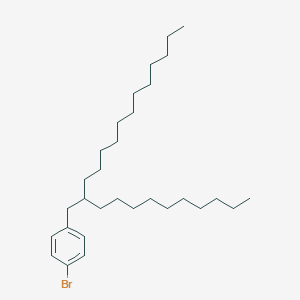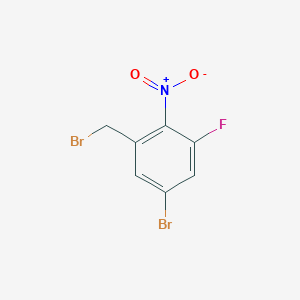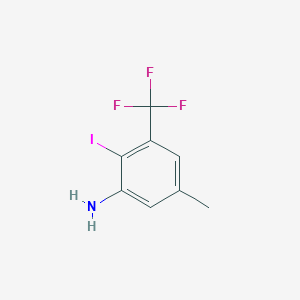
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, an iodoethyl group, and a methoxy group attached to the azetidine ring
Métodos De Preparación
The synthesis of tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-methoxyazetidine-1-carboxylate with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
Análisis De Reacciones Químicas
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The carbonyl group in the azetidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodoethyl group with an amine would yield a tert-butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Potential applications include the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to undergo various chemical reactions makes it a versatile tool in drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups or structural motifs.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate can be compared to other azetidine derivatives, such as:
tert-Butyl 3-(2-chloroethyl)-3-methoxy-azetidine-1-carboxylate: Similar structure but with a chloroethyl group instead of an iodoethyl group. The iodoethyl group is more reactive in substitution reactions.
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate: Similar structure but with a bromoethyl group. The bromoethyl group is less reactive than the iodoethyl group but more reactive than the chloroethyl group.
tert-Butyl 3-(2-hydroxyethyl)-3-methoxy-azetidine-1-carboxylate: Contains a hydroxyethyl group, which can participate in hydrogen bonding and increase the compound’s solubility in water.
The uniqueness of this compound lies in its iodoethyl group, which provides higher reactivity and versatility in chemical reactions compared to its chloroethyl and bromoethyl counterparts.
Propiedades
Fórmula molecular |
C11H20INO3 |
|---|---|
Peso molecular |
341.19 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-iodoethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8H2,1-4H3 |
Clave InChI |
WGBOVKNXMOLRDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(CCI)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)

![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)



![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)

